

◦ Perifosine in Waldenström's Macroglobulinemia: Phase II Clinical Trial Application Notes

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Compound Focus: Perifosine

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> An oral Akt inhibitor demonstrates clinically meaningful activity and a manageable safety profile in relapsed or refractory Waldenström's Macroglobulinemia, providing a novel targeted therapeutic approach.

Introduction and Rationale

Waldenström's Macroglobulinemia (WM) is a rare, incurable low-grade B-cell lymphoproliferative disorder characterized by bone marrow infiltration with lymphoplasmacytic cells and production of a monoclonal immunoglobulin M (IgM) protein [1] [2]. Despite therapeutic advances, disease relapse remains inevitable, creating an urgent need for novel treatment strategies targeting the molecular underpinnings of WM pathogenesis.

The **phosphatidylinositol-3-kinase (PI3K)/Akt pathway** represents a critical regulator of cell survival and proliferation in WM [3] [4]. Preclinical studies have demonstrated significant upregulation of pathway components in WM cells, establishing Akt inhibition as a rationally designed therapeutic approach [3].

Perifosine is a novel oral bioactive alkylphospholipid that uniquely targets the pleckstrin homology domain of Akt, preventing its translocation to the plasma membrane and subsequent activation [4] [5]. Unlike conventional kinase inhibitors that target the ATP-binding pocket, **perifosine's** distinct mechanism potentially offers enhanced specificity and different resistance patterns.

Trial Design and Methodology

Study Objectives and Endpoints

Table 1: Study Objectives and Endpoints

Objective Type	Specific Objective	Endpoint Measurement
Primary	To determine the proportion of patients achieving at least a minimal response (MR)	MR rate based on serum IgM reduction (20-49%) and improvement in bone marrow involvement [2] [6]
Secondary	To assess safety and tolerability	Incidence and severity of adverse events graded by NCI CTC v3.0 [2]
	To estimate progression-free survival (PFS)	Time from treatment initiation to disease progression or death [1] [2]
	To evaluate event-free survival (EFS)	Time from treatment initiation to any treatment-related event [2]
Exploratory	To assess in vivo inhibition of Akt signaling	Immunohistochemistry for pGSK3 α / β and gene expression profiling [2]

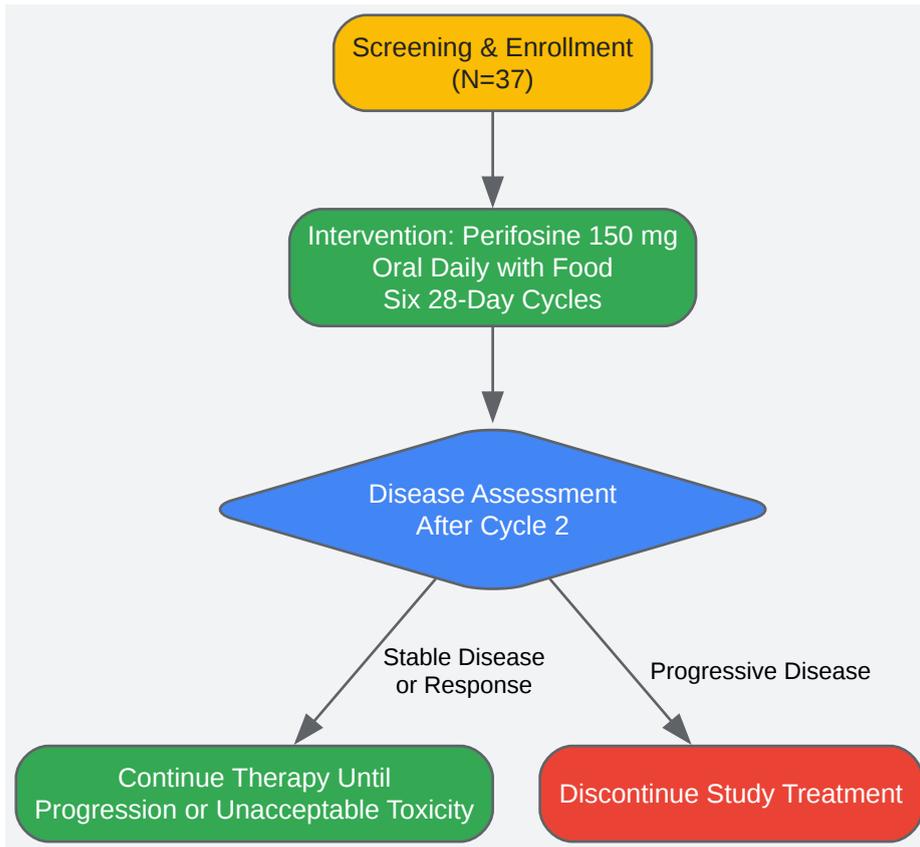
Patient Population and Eligibility

The phase II trial enrolled 37 patients with **relapsed or refractory WM** after at least one prior therapy [1] [2]. Key eligibility criteria included:

- **Measurable disease** with monoclonal IgM protein $\geq 2\times$ upper limit of normal
- **Symptomatic disease** requiring therapy according to consensus criteria
- **Adequate organ function** (renal, hepatic, hematologic)
- ECOG performance status of ≤ 2 [2]

Treatment Protocol

Figure 1: Clinical Trial Treatment Schema



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Patients received **perifosine 150 mg orally daily** with food in 28-day treatment cycles [2]. The study employed a **two-stage design** with an initial enrollment of 17 patients, expanding to 37 patients if at least 4 patients achieved minimal response in the first stage [2]. Patients with stable disease or better response after 6 cycles were permitted to continue treatment until disease progression.

Efficacy Outcomes

Response Assessment

Table 2: Efficacy Outcomes in WM Patients Treated with Perifosine (N=37)

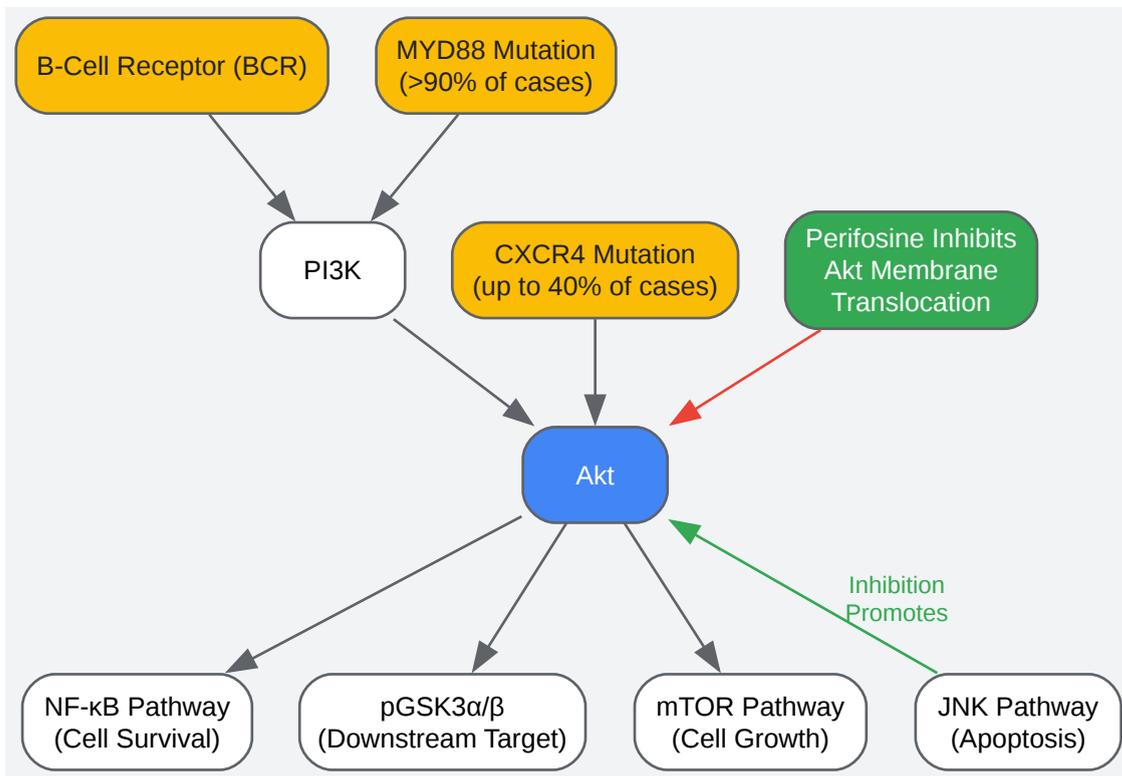
Response Category	Patients (n)	Patients (%)	IgM Reduction Criteria
Partial Response (PR)	4	11%	≥50% reduction [6]
Minimal Response (MR)	9	24%	20-49% reduction [6]
Stable Disease (SD)	20	54%	<20% reduction to <25% increase
Progressive Disease	4	11%	≥25% increase
Clinical Benefit (PR+MR+SD)	33	89%	-
Median Progression-Free Survival	12.6 months	-	-

The trial demonstrated that **perifosine has meaningful clinical activity** in heavily pretreated WM patients, with 35% achieving at least a minimal response and an additional 54% achieving disease stabilization [1] [2]. The **median progression-free survival of 12.6 months** represents a clinically relevant outcome in this relapsed/refractory population [2]. Multivariate analysis identified **beta-2 microglobulin >3.5 mg/dL** as a significant predictor of poorer event-free survival (p=0.002) [1] [2].

Mechanism of Action and Translational Studies

Molecular Signaling Pathways in WM

Figure 2: Key Signaling Pathways in Waldenström's Macroglobulinemia



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In Vivo Correlative Studies

Translational studies conducted within the trial provided critical evidence for **on-target Akt inhibition** in WM patients:

- **Immunohistochemistry** of bone marrow biopsies demonstrated significant reduction in phosphorylated GSK3α/β (a direct Akt substrate) in 11 patients tested during treatment compared to baseline [2]
- **Gene expression profiling** of primary CD19+ cells from patient bone marrow aspirates (6 pretreatment, 5 during treatment) showed significant inhibition of **NF-κB family genes**, confirming effects on this critical survival pathway [2]
- Preclinical models confirmed **perifosine** induces **caspase-8, -9 and PARP cleavage**, activating both extrinsic and intrinsic apoptosis pathways [3]

Safety and Tolerability

Perifosine demonstrated a manageable safety profile with predominantly low-grade adverse events:

- **Gastrointestinal effects** were most common (81% all grades), but were primarily **grade 1-2** in severity and included nausea, vomiting, and diarrhea [1] [2]
- **Hematologic toxicities** were infrequent, with grade 3-4 cytopenias occurring in only 13% of patients [2]
- **Arthritis flare** was reported in 11% of patients across all grades [1]
- Unlike conventional chemotherapy, **perifosine** demonstrated **limited bone marrow suppression**, making it particularly suitable for combination regimens [5]

Experimental Protocols

In Vitro Assessment of Perifosine Cytotoxicity

Purpose: To evaluate the direct anti-tumor effects of **perifosine** on WM cell lines and primary patient cells.

Materials:

- WM cell lines (BCWM1, WSU-WM)
- Primary CD19+ cells from WM patients
- **Perifosine** stock solution (dissolved in DMSO)
- 96-well tissue culture plates
- MTT reagent or 3H-thymidine

Procedure:

- Seed cells in 96-well plates at optimal density (5×10^3 – 1×10^4 cells/well)
- After 24 hours, treat with **perifosine** concentration range (0.1-100 μ M)
- Include vehicle control (0.1% DMSO) and blank wells
- For proliferation assays: Incubate 48 hours, add MTT reagent, measure absorbance at 570nm
- For DNA synthesis: Add 3H-thymidine for final 8-16 hours, harvest cells, measure incorporation
- Calculate IC₅₀ values using non-linear regression analysis [3]

Apoptosis Analysis by Flow Cytometry

Purpose: To quantify **perifosine**-induced apoptosis in WM cells.

Materials:

- WM cells treated with **perifosine**
- Apo2.7 antibody or Annexin V/PI staining reagents
- Flow cytometry with appropriate excitation/emission filters

Procedure:

- Harvest cells after 24-48 hours of **perifosine** treatment
- Wash with PBS and stain with Apo2.7 antibody (1:20 dilution) for 20 minutes at room temperature
- Alternatively, stain with Annexin V-FITC and propidium iodide according to manufacturer protocol
- Analyze by flow cytometry within 1 hour of staining
- Use untreated cells as negative control, staurosporine-treated cells as positive control
- Confirm apoptosis mechanism through parallel Western blotting for caspase-8, -9, and PARP cleavage [3]

Immunoblotting for Signaling Pathways

Purpose: To evaluate **perifosine**-mediated inhibition of Akt signaling.

Materials:

- Treated WM cell lysates
- Antibodies: pAkt (Ser473), total Akt, pGSK3 α/β , total GSK3, ribosomal pS6, β -actin
- SDS-PAGE and Western blotting equipment

Procedure:

- Treat WM cells with **perifosine** (5-20 μ M) for various durations (30min to 16hr)
- Prepare cell lysates using RIPA buffer with protease and phosphatase inhibitors
- Separate proteins by SDS-PAGE (30-50 μ g protein/lane) and transfer to PVDF membrane
- Block with 5% BSA for phospho-antibodies or 5% milk for total antibodies
- Incubate with primary antibodies overnight at 4°C
- Detect with appropriate HRP-conjugated secondary antibodies and ECL reagent
- Analyze dose-dependent and time-dependent inhibition of Akt phosphorylation and downstream targets [3]

Conclusion and Future Directions

The phase II trial of **perifosine** established **proof-of-concept for Akt inhibition** as a valid therapeutic strategy in Waldenström's Macroglobulinemia. With demonstrated single-agent activity, a manageable safety profile, and translational evidence of target modulation, **perifosine** represents a promising addition to the WM treatment landscape.

Future development should focus on **rational combination strategies** with other active agents in WM, particularly:

- **Proteasome inhibitors** (bortezomib) where preclinical data shows complementary inhibition of Akt and ERK pathways [4]
- **Anti-CD20 monoclonal antibodies** (rituximab) to leverage synergistic mechanisms of action [1] [2]
- **BTK inhibitors** to target multiple interconnected signaling pathways simultaneously [7]

The favorable toxicity profile of **perifosine**, particularly its lack of significant myelosuppression, makes it an excellent candidate for combination regimens aimed at improving depth and duration of response in this incurable disease.

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